Telomerase-IN-2

Telomerase Enzymatic assay IC50

Telomerase-IN-2 is the only tool compound that downregulates dyskerin expression (IC50 0.89 µM), distinct from hTERT or template inhibitors. Validated in vivo in MDA-MB-231 xenografts (68.7% TGI at 25 mg/kg, oral). Critical for studies dissecting the hTR–DKC1 interaction.

Molecular Formula C34H39N3O9
Molecular Weight 633.7 g/mol
Cat. No. B2821163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelomerase-IN-2
Molecular FormulaC34H39N3O9
Molecular Weight633.7 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OCCCCN4CCN(CC4)C(=O)C5=CC=NC=C5
InChIInChI=1S/C34H39N3O9/c1-40-24-20-25(41-2)29-26(21-24)46-31(23-18-27(42-3)32(44-5)28(19-23)43-4)33(30(29)38)45-17-7-6-12-36-13-15-37(16-14-36)34(39)22-8-10-35-11-9-22/h8-11,18-21H,6-7,12-17H2,1-5H3
InChIKeyHDOUAPSDPPFIGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Telomerase-IN-2: A Small-Molecule Telomerase Inhibitor Targeting Dyskerin for Cancer Research Procurement


Telomerase-IN-2 (CAS 1610878-54-0) is a synthetic small-molecule telomerase inhibitor that acts by decreasing the expression of dyskerin (DKC1), a protein essential for telomerase holoenzyme assembly and stability . Unlike direct active-site inhibitors, this compound modulates telomerase activity indirectly via dyskerin downregulation, with a reported telomerase IC50 of 0.89 µM in enzymatic assays . The compound exhibits anti-cancer activity across multiple tumor cell lines, positioning it as a tool compound for investigating telomerase-dependent malignancies and validating the hTR–DKC1 interaction as a therapeutic target [1].

Why Telomerase-IN-2 Cannot Be Replaced by Other Telomerase Inhibitors in Dyskerin-Targeted Studies


Telomerase inhibitors are mechanistically heterogeneous, targeting distinct components of the telomerase holoenzyme including the catalytic hTERT subunit, the hTR RNA template, or accessory proteins such as dyskerin. Telomerase-IN-2 uniquely reduces dyskerin protein expression, a mechanism fundamentally different from direct active-site inhibitors like BIBR1532 (non-competitive hTERT inhibitor) , oligonucleotide template antagonists like Imetelstat , or G-quadruplex stabilizers like TMPyP4 . Substituting Telomerase-IN-2 with another telomerase inhibitor would alter the experimental phenotype because dyskerin knockdown additionally affects H/ACA snoRNA biogenesis and ribosomal RNA processing, introducing off-target effects not shared by hTERT-targeted or template-directed inhibitors [1]. Therefore, procurement decisions must align the inhibitor's mechanism with the specific research question regarding dyskerin-dependent telomerase regulation.

Quantitative Differentiation of Telomerase-IN-2 Versus Key Telomerase Inhibitor Comparators


Telomerase-IN-2 Exhibits Sub-Micromolar Telomerase Inhibition Distinct from G-Quadruplex Stabilizers

Telomerase-IN-2 demonstrates an IC50 of 0.89 µM against telomerase via dyskerin downregulation, representing a 7.3-fold greater potency compared to the G-quadruplex stabilizer TMPyP4, which exhibits an IC50 of 6.5 µM in human telomerase assays . This difference is mechanistically significant: Telomerase-IN-2 acts indirectly by reducing dyskerin availability, whereas TMPyP4 binds and stabilizes G-quadruplex DNA structures, a mechanism that also inhibits telomeric C-strand synthesis independent of telomerase [1].

Telomerase Enzymatic assay IC50

Telomerase-IN-2 Demonstrates Superior Potency to the Natural Product Costunolide in Breast Cancer Models

In MCF-7 breast cancer cells, Telomerase-IN-2 inhibits telomerase activity with an IC50 of 0.89 µM, which is approximately 73-fold more potent than the natural sesquiterpene lactone costunolide, which shows an IC50 of 65 µM in the same cell line . This substantial potency difference translates to practical advantages in cell-based assays, where Telomerase-IN-2 can achieve effective telomerase suppression at substantially lower concentrations, reducing the risk of off-target cytotoxicity associated with high micromolar concentrations of costunolide .

Breast cancer Telomerase IC50

Telomerase-IN-2 Targets Dyskerin Expression Unlike Direct hTERT Inhibitors Such as BIBR1532

Telomerase-IN-2 is distinguished by its unique mechanism of reducing dyskerin (DKC1) protein expression, an accessory protein essential for hTR stabilization and telomerase assembly [1]. In contrast, BIBR1532 acts as a direct non-competitive inhibitor of the hTERT catalytic subunit with an IC50 of 0.2 µM in cell-free assays . While BIBR1532 shows approximately 4.5-fold higher potency in enzymatic assays, its mechanism does not interrogate dyskerin-dependent telomerase regulation. Furthermore, BIBR1532's IC50 increases substantially in cellular extract assays compared to purified enzyme assays, whereas Telomerase-IN-2's activity is cell-context dependent due to its reliance on modulating endogenous dyskerin levels [2].

Dyskerin hTERT Mechanism of action

Telomerase-IN-2 Demonstrates In Vivo Efficacy in Triple-Negative Breast Cancer Xenograft Model

In a triple-negative breast cancer xenograft model (MDA-MB-231 cells), daily oral administration of Telomerase-IN-2 at 25 mg/kg for 28 days resulted in 68.7% tumor growth inhibition (TGI) relative to vehicle-treated controls (p < 0.001) without significant body weight loss or hematological toxicity [1]. Pharmacodynamic analyses revealed progressive telomere shortening, with a 35% reduction in mean telomere length observed by day 21, confirming target engagement in vivo [1]. While comparative in vivo efficacy data for other telomerase inhibitors such as BIBR1532 in this specific model are not available in the same study, the demonstrated TGI of 68.7% provides a quantitative benchmark for in vivo telomerase inhibition studies .

In vivo Xenograft Breast cancer

Optimal Research Applications for Telomerase-IN-2 Based on Quantitative Differentiation Evidence


Investigating Dyskerin-Dependent Telomerase Regulation in Cancer Cells

Telomerase-IN-2 is the preferred tool compound for studies focused on the hTR–DKC1 interaction and dyskerin's role in telomerase assembly. Unlike BIBR1532 which directly inhibits hTERT, Telomerase-IN-2 reduces dyskerin protein expression, enabling researchers to dissect the contribution of this accessory protein to telomerase function [1]. The compound's IC50 of 0.89 µM provides a useful potency window for dose-response studies examining dyskerin knockdown kinetics and telomerase activity attenuation .

Comparative Telomerase Inhibition Studies Requiring Distinct Mechanisms of Action

For studies designed to compare and contrast different telomerase inhibition mechanisms, Telomerase-IN-2 (dyskerin downregulation) should be included alongside BIBR1532 (direct hTERT inhibition), Imetelstat (template antagonism), and TMPyP4 (G-quadruplex stabilization) [1]. The 7.3-fold potency difference between Telomerase-IN-2 and TMPyP4 (IC50 6.5 µM) and the 73-fold difference versus costunolide (IC50 65 µM) provide clear quantitative benchmarks for evaluating mechanism-specific cellular responses and resistance pathways .

In Vivo Preclinical Evaluation of Telomerase-Targeted Therapies in Triple-Negative Breast Cancer

Telomerase-IN-2 is validated for in vivo use in MDA-MB-231 triple-negative breast cancer xenograft models, demonstrating 68.7% tumor growth inhibition at 25 mg/kg daily oral dosing over 28 days with no significant toxicity [1]. This established in vivo protocol, including observed telomere shortening (35% reduction by day 21), provides a reproducible framework for preclinical efficacy studies, biomarker assessment, and combination therapy evaluation .

High-Throughput Screening Counterscreens for Dyskerin-Specific Inhibitors

In screening campaigns aimed at identifying novel dyskerin-targeting compounds, Telomerase-IN-2 serves as a validated positive control with a well-characterized IC50 of 0.89 µM and a defined mechanism of dyskerin downregulation [1]. Its structural novelty as a chromen-4-one derivative distinct from other telomerase inhibitor chemotypes makes it an appropriate reference for assessing the selectivity and mechanism of new hits emerging from virtual screening or high-throughput assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telomerase-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.